molecular formula C14H22N2O2 B175983 2-(Boc-amino)-3-phenylpropylamine CAS No. 179051-72-0

2-(Boc-amino)-3-phenylpropylamine

Cat. No.: B175983
CAS No.: 179051-72-0
M. Wt: 250.34 g/mol
InChI Key: LHZRJEOMDFKIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-3-phenylpropylamine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a 3-phenylpropylamine backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of medicinal chemistry and peptide synthesis due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-phenylpropylamine typically involves the protection of the amino group in 3-phenylpropylamine with a Boc group. This can be achieved by reacting 3-phenylpropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion and minimal side products.

Chemical Reactions Analysis

Types of Reactions: 2-(Boc-amino)-3-phenylpropylamine can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Oxidation and Reduction: The phenyl ring can undergo oxidation reactions, while the amino group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, isocyanates.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Deprotection: 3-phenylpropylamine.

    Substitution: Various substituted amines.

    Oxidation: Phenylpropyl ketones or alcohols.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

2-(Boc-amino)-3-phenylpropylamine is widely used in scientific research, particularly in:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the synthesis of biologically active molecules and as a precursor for drug development.

    Medicine: In the development of pharmaceuticals, particularly those involving amine functionalities.

    Industry: In the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-3-phenylpropylamine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from reacting with other functional groups during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the target molecule it is incorporated into.

Comparison with Similar Compounds

  • 2-(Boc-amino)ethanol
  • 2-(Boc-amino)acetic acid
  • N-Boc-phenylalanine

Comparison: 2-(Boc-amino)-3-phenylpropylamine is unique due to its phenylpropyl backbone, which imparts distinct chemical properties compared to other Boc-protected amines. For instance, 2-(Boc-amino)ethanol has a simpler structure and different reactivity due to the presence of a hydroxyl group. N-Boc-phenylalanine, on the other hand, is an amino acid derivative with different applications in peptide synthesis.

Properties

IUPAC Name

tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZRJEOMDFKIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465158
Record name 2-(Boc-amino)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222902-68-2
Record name 2-(Boc-amino)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.